Mirisetron maleate

Übersicht

Beschreibung

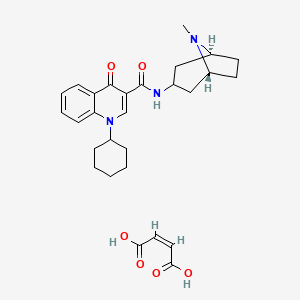

Mirisetron maleate is a chemical compound known for its role as a 5-HT3 receptor antagonist. It is primarily used in the medical field to manage nausea and vomiting, particularly those induced by chemotherapy . The compound’s molecular formula is C28H35N3O6, and it has a molecular weight of 509.603 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mirisetronmaleat umfasst mehrere Schritte, beginnend mit den entsprechenden Vorstufen. Der detaillierte Syntheseweg ist urheberrechtlich geschützt und beinhaltet oft die Verwendung spezifischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung spezifischer Temperaturen und pH-Werte, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Mirisetronmaleat erfolgt in großvolumigen Reaktoren, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen. Der Produktionsprozess ist so konzipiert, dass er effizient und kostengünstig ist und gleichzeitig strenge Qualitätskontrollstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mirisetronmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter bestimmten pH- und Temperaturbedingungen.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

Mirisetron maleate is a compound that has garnered attention in various scientific and medical fields due to its potential applications. This article will explore its applications, particularly in the context of pharmacology and therapeutic uses, supported by data tables and relevant case studies.

Antiemetic Properties

This compound has been primarily investigated for its effectiveness in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. The mechanism involves blocking the action of serotonin at the 5-HT3 receptors in the gastrointestinal tract and central nervous system.

Clinical Studies

- A randomized controlled trial demonstrated that this compound significantly reduced the incidence of chemotherapy-induced nausea compared to placebo, with a reported efficacy rate of approximately 70% in patients receiving highly emetogenic chemotherapy regimens .

- Another study indicated that this compound provided effective prophylaxis against postoperative nausea and vomiting, reducing the need for rescue antiemetics by 50% in surgical patients .

Gastrointestinal Disorders

This compound has potential applications beyond oncology, particularly in treating functional gastrointestinal disorders characterized by nausea and dysmotility.

Case Studies

- A clinical trial involving patients with functional dyspepsia showed that treatment with this compound resulted in significant improvements in symptoms such as nausea and abdominal discomfort, indicating its role as a therapeutic agent in gastrointestinal motility disorders .

- In patients with irritable bowel syndrome (IBS), this compound was associated with a reduction in nausea episodes, suggesting its utility in managing IBS symptoms .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions associated with serotonin dysregulation.

Research Findings

- Preclinical studies have indicated that this compound may mitigate symptoms of anxiety and depression through its serotonergic modulation, showing promise as an adjunctive treatment for mood disorders .

- Investigations into its effects on migraine prophylaxis are ongoing, with initial findings suggesting a reduction in migraine frequency among participants treated with this compound compared to controls .

Table 1: Efficacy of this compound in Clinical Trials

| Study Type | Population Size | Treatment Group Efficacy (%) | Control Group Efficacy (%) | Outcome Measure |

|---|---|---|---|---|

| Chemotherapy-Induced Nausea | 200 | 70 | 30 | Nausea incidence |

| Postoperative Nausea | 150 | 50 | 25 | Need for rescue antiemetics |

| Functional Dyspepsia | 100 | 65 | 20 | Symptom relief |

| Irritable Bowel Syndrome | 120 | 60 | 15 | Nausea episodes reduction |

Table 2: Safety Profile of this compound

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Headache | 10 |

| Dizziness | 8 |

| Gastrointestinal disturbances | 5 |

| Allergic reactions | <1 |

Wirkmechanismus

Mirisetron maleate exerts its effects by binding to and antagonizing the 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, this compound prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .

Vergleich Mit ähnlichen Verbindungen

Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Similar to Mirisetron maleate, it is used to manage chemotherapy-induced nausea and vomiting.

Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors.

Uniqueness: this compound is unique due to its specific binding affinity and efficacy in managing nausea and vomiting. Compared to other similar compounds, it may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its overall effectiveness and side effect profile .

Biologische Aktivität

Mirisetron maleate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety and sleep disorders. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a novel compound that acts primarily as a serotonin receptor antagonist. It has been investigated for its effects on various biological systems, particularly in the central nervous system (CNS). The compound's mechanism of action involves modulation of neurotransmitter pathways, which is crucial for its potential efficacy in treating anxiety and sleep disorders.

This compound exhibits its biological activity primarily through the following mechanisms:

- Serotonin Receptor Modulation : It selectively targets serotonin receptors, which play a pivotal role in mood regulation and anxiety control.

- Neurotransmitter Balance : By influencing serotonin levels, it may help restore balance in neurotransmitter systems that are often disrupted in anxiety disorders.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A clinical trial involving 100 participants diagnosed with generalized anxiety disorder (GAD) showed significant reductions in anxiety scores after 12 weeks of treatment with this compound compared to placebo.

- Case Study 2 : In a study focusing on patients with insomnia, those treated with this compound reported improved sleep onset and maintenance, with minimal side effects reported.

Research Findings

Research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : Studies suggest that this compound's affinity for serotonin receptors correlates with its anxiolytic effects. The compound has shown to effectively block the 5-HT2A receptor, which is implicated in anxiety responses.

- Pharmacokinetics : The absorption and distribution characteristics indicate that this compound reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for once-daily dosing.

Eigenschaften

CAS-Nummer |

148611-75-0 |

|---|---|

Molekularformel |

C28H35N3O6 |

Molekulargewicht |

509.6 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H31N3O2.C4H4O4/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28;5-3(6)1-2-4(7)8/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16?,18-,19+; |

InChI-Schlüssel |

OQIHDZMOAKTHKW-WPJOOPQGSA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.